An In-Depth Technical Guide to 3-(3-Iodophenyl)propanoic Acid: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-(3-Iodophenyl)propanoic Acid: A Versatile Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of 3-(3-iodophenyl)propanoic acid (CAS No. 68034-75-3), a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug discovery professionals, this document delves into the compound's synthesis, physicochemical properties, strategic applications, and safe handling procedures, grounding all information in established chemical principles.
Core Compound Identification and Properties
3-(3-Iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid. The presence of an iodine atom on the phenyl ring at the meta-position relative to the propanoic acid side chain makes it an exceptionally useful building block. The carbon-iodine bond serves as a highly effective synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures in drug discovery.
Physicochemical Characteristics
A summary of the key physicochemical properties is provided below. This data is essential for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 68034-75-3 | [1] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.08 g/mol | [1] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 356.9 °C at 760 mmHg | [2] |
| Density | 1.775 g/cm³ | |
| Flash Point | 169.6 °C | [3] |
| Solubility | Data not readily available. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, with limited solubility in water and nonpolar solvents. | |
| Appearance | Typically a white to off-white solid. |
Spectroscopic Data (Predicted)
While experimental spectra are not consistently published, modern spectroscopic prediction algorithms provide highly accurate data for structural confirmation. The following are predicted ¹H and ¹³C NMR spectra, which are critical for reaction monitoring and quality control.
¹H NMR (400 MHz, CDCl₃) Predicted Spectrum:
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δ ~11-12 ppm (s, 1H): The carboxylic acid proton (-COOH) is expected to be a broad singlet, highly deshielded. Its chemical shift can be highly variable and dependent on concentration and solvent.
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δ ~7.65 ppm (s, 1H): Aromatic proton ortho to the iodine atom.
-
δ ~7.58 ppm (d, 1H): Aromatic proton para to the iodine atom.
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δ ~7.25 ppm (d, 1H): Aromatic proton ortho to the propanoic acid chain.
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δ ~7.05 ppm (t, 1H): Aromatic proton meta to both substituents.
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δ ~2.95 ppm (t, 2H): Methylene protons alpha to the phenyl ring (-CH₂-Ar).
-
δ ~2.70 ppm (t, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).
¹³C NMR (100 MHz, CDCl₃) Predicted Spectrum:
-
δ ~179 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
δ ~143 ppm: Aromatic carbon attached to the propanoic acid chain.
-
δ ~138 ppm: Aromatic carbon para to the iodine atom.
-
δ ~136 ppm: Aromatic carbon ortho to the iodine atom.
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δ ~130 ppm: Aromatic carbon meta to both substituents.
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δ ~129 ppm: Aromatic carbon ortho to the propanoic acid chain.
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δ ~94 ppm: Aromatic carbon directly attached to the iodine atom (ipso-carbon).
-
δ ~35 ppm: Methylene carbon alpha to the carboxyl group (-C H₂-COOH).
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δ ~30 ppm: Methylene carbon alpha to the phenyl ring (-C H₂-Ar).
Synthesis Protocol: A Malonic Ester Approach
The synthesis of 3-(3-iodophenyl)propanoic acid can be reliably achieved via a classical malonic ester synthesis. This robust two-step, one-pot procedure involves the alkylation of a malonic ester followed by saponification and decarboxylation. This method is advantageous due to the commercial availability of starting materials and straightforward purification.[4]
Rationale for the Synthetic Strategy
The malonic ester synthesis is a cornerstone of C-C bond formation. Its selection is based on several key principles:
-
Acidity of Malonates: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and easily removed by a moderately strong base like sodium ethoxide. This forms a stable enolate nucleophile.
-
Substrate Reactivity: 3-Iodobenzyl bromide is an effective electrophile for Sₙ2 reactions. The benzylic position is activated, and bromide is an excellent leaving group.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester can be easily hydrolyzed to a dicarboxylic acid under basic conditions. Upon acidification and heating, this intermediate readily undergoes decarboxylation to yield the desired propanoic acid derivative.
Detailed Step-by-Step Methodology
Materials:
-
Diethyl malonate
-
Sodium metal or Sodium Ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
3-Iodobenzyl bromide
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate, Diethyl Ether, Saturated NaCl solution (brine), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Heptane/Toluene mixture for recrystallization
Procedure:
-
Enolate Formation: To a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add absolute ethanol. Carefully add sodium metal in small portions to generate sodium ethoxide in situ. Alternatively, commercial sodium ethoxide can be added directly. Allow the mixture to stir until all sodium has reacted and the solution is homogeneous.
-
Nucleophile Generation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the sodiomalonic ester enolate.
-
Alkylation: Dissolve 3-iodobenzyl bromide in a minimal amount of absolute ethanol and add it dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Saponification: After cooling the reaction mixture, add a solution of sodium hydroxide in water. Re-heat the mixture to reflux and maintain for another 2-3 hours to ensure complete hydrolysis of the diethyl ester to the corresponding disodium carboxylate.
-
Decarboxylation & Isolation: Cool the mixture to room temperature. Slowly and carefully acidify the basic solution by adding concentrated HCl dropwise in an ice bath until the pH is ~1-2. Vigorous gas evolution (CO₂) will occur. Heat the acidified mixture gently (e.g., 80-100 °C) for 1-2 hours to drive the decarboxylation to completion.
-
Workup and Purification: Cool the reaction mixture. Extract the aqueous layer multiple times with ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a heptane/toluene mixture, to afford pure 3-(3-iodophenyl)propanoic acid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-(3-iodophenyl)propanoic acid lies in its utility as a versatile building block, or scaffold, for the synthesis of high-value pharmaceutical compounds. The aryl iodide moiety is a premier functional group for transition-metal-catalyzed cross-coupling reactions.
A Linchpin for Fragment-Based Drug Design (FBDD)
In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent leads.[5] 3-(3-Iodophenyl)propanoic acid embodies key properties of an ideal fragment:
-
Low Molecular Weight: At 276.08 g/mol , it adheres to the "Rule of Three" often used for fragment screening.
-
Vector for Growth: The iodine atom provides a well-defined, synthetically tractable vector. Chemists can use this position to "grow" the fragment by adding other chemical groups to explore the target's binding pocket and enhance potency.[6]
-
Solubilizing Group: The carboxylic acid provides a polar handle that can aid aqueous solubility and provide a key hydrogen bond donor/acceptor interaction with the target protein.
Gateway to Complex Scaffolds via Cross-Coupling
The carbon-iodine bond is significantly more reactive than corresponding C-Br or C-Cl bonds in cross-coupling chemistry, allowing for milder reaction conditions and broader substrate scope. This enables the construction of diverse molecular libraries.
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids/esters introduces new aromatic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid alkynyl-aryl scaffolds, which can act as linkers or pharmacophoric elements. This is particularly relevant for inhibitors that span large binding sites.
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds, creating arylamine structures that are privileged in many classes of drugs, including PARP inhibitors.[7][8]
-
Heck Coupling: The formation of C-C bonds with alkenes can introduce styrenyl motifs, providing a route to conformationally restricted analogs.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-(3-iodophenyl)propanoic acid is essential.
-
Hazard Classification: Irritant. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3-(3-Iodophenyl)propanoic acid is more than a simple chemical intermediate; it is a strategically designed building block for modern, efficiency-driven drug discovery. Its combination of a fragment-like core, a versatile carboxylic acid handle, and a highly reactive aryl iodide for cross-coupling makes it an invaluable tool for medicinal chemists. Understanding its synthesis, properties, and potential applications allows researchers to leverage this molecule to its fullest extent in the rapid construction and exploration of novel chemical matter aimed at challenging biological targets.
References
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
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Feng, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
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Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Fragment-based drug design (FBDD). (2017). [Link]
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Thomas, H. D., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]
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ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
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Wulsdorf, T., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]
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Vrije Universiteit Amsterdam Research Portal. Escape from planarity in fragment-based drug discovery. (2020). [Link]
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National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). [Link]
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RSC Blogs. Developing a fragment-based design-friendly methodology. (2016). [Link]
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